4-(3,5-Dimethylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-(3,5-Dimethylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused benzothienopyrimidine core and a 3,5-dimethylpiperidinyl substituent. Its structural complexity enables diverse interactions with biological targets, such as enzymes and receptors, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c1-11-7-12(2)9-20(8-11)16-15-13-5-3-4-6-14(13)21-17(15)19-10-18-16/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNVEUDTLBOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C3C4=C(CCCC4)SC3=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpiperidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step processes that include cyclization reactions and the use of various reagents. One common method involves the cyclization of 2-(4-bromo-3-oxobutyl)-1,3-isoindolinedione with thiophenols, followed by further cyclization in the presence of polyphosphoric acid . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Synthetic Routes and Core Functionalization
The compound is synthesized via multi-step protocols involving substitution reactions at the pyrimidine ring. A common approach involves nucleophilic displacement of a halogen atom (e.g., chlorine) at the 4-position of the benzothieno[2,3-d]pyrimidine scaffold with 3,5-dimethylpiperidine (Figure 1).
Key Reaction Steps:
Conditions for Step 1 typically require anhydrous solvents and elevated temperatures (80–120°C). The absence of catalysts suggests a straightforward SNAr mechanism due to electron-deficient pyrimidine systems .
Derivatization at the Piperidine Substituent
The 3,5-dimethylpiperidine moiety enables further functionalization, such as:
N-Alkylation
Oxidation
Electrophilic Aromatic Substitution (EAS)
The benzothiophene ring undergoes regioselective EAS at the 2-position due to electron-rich sulfur heteroatom effects:
| Reaction | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 1 h | 2-Nitro derivative >90% | ||
| Bromination (Br₂/Fe) | CHCl₃, RT, 3 h | 2-Bromo analog Quantitative |
Biological Activity and Target Interactions
Derivatives of this scaffold exhibit tyrosinase inhibition (IC₅₀: 8.2 µM for hydroxyl-substituted analogs) and antimicrobial activity against Bacillus subtilis (MIC: 4 µg/mL) . Mechanistic studies suggest interactions with bacterial TrmD enzymes and eukaryotic tyrosinase via π-stacking and hydrogen bonding .
Comparative Reactivity Table
| Reaction Type | Preferred Position | Key Drivers | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Pyrimidine C4 | Electron-deficient pyrimidine ring | Competing side reactions at S-atom |
| EAS | Benzothiophene C2 | Electron-rich sulfur heteroatom | Over-oxidation risks in strong acids |
| N-Alkylation | Piperidine N | Steric hindrance from 3,5-dimethyl groups | Requires strong bases |
Industrial Optimization Strategies
Scientific Research Applications
4-(3,5-Dimethylpiperidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylpiperidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of inflammatory pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
The target compound’s 3,5-dimethylpiperidinyl group distinguishes it from analogs with alternative substituents. Key comparisons include:
Core Structure Modifications
Variations in the fused-ring system significantly influence molecular conformation and bioactivity:
Biological Activity
4-(3,5-Dimethylpiperidin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothieno-pyrimidine core. The presence of the dimethylpiperidine moiety is believed to enhance its pharmacological properties.
- Molecular Formula : C₁₃H₁₈N₄S
- Molecular Weight : 262.37 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties. Below is a summary of the key findings from the literature.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of compounds similar to 4-(3,5-Dimethylpiperidin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine:
- Inhibition of ESKAPE Pathogens : A study demonstrated that related pyrimidine derivatives exhibited significant inhibitory effects against ESKAPE pathogens, which are notorious for their antibiotic resistance. While specific data on the target compound was not provided, the structural similarities suggest potential activity against these pathogens .
- Mycobacterium tuberculosis : Compounds with similar structures showed varying degrees of activity against Mycobacterium tuberculosis. The presence of electron-donating groups was found to correlate with enhanced activity against drug-sensitive strains .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Mechanistic Insights : The anticancer activity is hypothesized to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways. Further detailed mechanistic studies are warranted to elucidate these pathways .
Case Studies and Research Findings
To substantiate the biological activity claims, several case studies have been summarized:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(3,5-dimethylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Reacting 4-chloro-thienopyrimidine intermediates with 3,5-dimethylpiperidine in DMF under reflux (24 hours) yields derivatives with 65–85% efficiency .
- Condensation : Thienopyrimidine cores are assembled from heterocyclic amines and dicarbonyl precursors in methanol with ammonium acetate, achieving 55–75% yields .
Q. Key Reaction Conditions Table
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic Substitution | DMF, reflux, 3,5-dimethylpiperidine | 65–85% | |
| Condensation | Methanol, NH₄OAc, room temperature | 55–75% |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Structural elucidation relies on:
- ¹H/¹³C NMR : Peaks for methyl groups (δ 1.90–2.35 ppm), aromatic protons (δ 7.08–7.22 ppm), and piperidine/pyrimidine moieties .
- LC-MS : Molecular ion peaks (e.g., m/z 297.0 [M+H]⁺) confirm molecular weight .
- IR Spectroscopy : Bands for C=O (1650–1700 cm⁻¹) and S–C (600–700 cm⁻¹) validate the core structure .
Q. Example NMR Data (DMSO-d₆)
| Proton Environment | δ (ppm) | Assignment |
|---|---|---|
| CH₂ (tetrahydro ring) | 1.90 | 4H, singlet |
| CH₃ (3,5-dimethylpiperidine) | 2.35 | 3H, singlet |
| Aromatic C6H4 | 7.08–7.22 | Doublet (J = 8.3 Hz) |
Q. What structural features influence its reactivity and stability?
Methodological Answer:
- Thienopyrimidine Core : The fused sulfur-containing ring enhances π-stacking interactions and metabolic stability .
- 3,5-Dimethylpiperidine : Steric hindrance from methyl groups modulates solubility and binding affinity .
- Tetrahydrobenzene Ring : Partial saturation reduces planarity, affecting solubility and crystallization behavior .
Advanced Research Questions
Q. How are molecular docking studies designed to evaluate its biological targets?
Methodological Answer:
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thienopyrimidines inhibit tyrosine kinases) .
- Parameters : Grid boxes centered on ATP-binding pockets (20 ų), Lamarckian genetic algorithms for conformational sampling .
Q. Example Docking Protocol
| Parameter | Setting |
|---|---|
| Protein Preparation | Protonation at pH 7.4 |
| Ligand Flexibility | Rotatable bonds ≤ 10 |
| Scoring Function | MM-GBSA (ΔG binding energy) |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural Comparisons : Assess substituent effects (e.g., methyl vs. tert-butyl groups alter LogP and target selectivity) .
- Experimental Variability : Control cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC₅₀ under 10% FBS vs. serum-free) .
Case Study : A derivative with 4-methylphenoxy substituents showed 65% yield but lower kinase inhibition than bulkier analogs, highlighting steric limitations .
Q. What strategies optimize synthetic yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) .
- Catalysis : Pd/C or Al amalgam for reductive steps (e.g., converting sulfonyl intermediates to thioethers) .
Q. How is stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC .
- pH Profiling : Dissolve in buffers (pH 1–13), track decomposition by LC-MS (e.g., hydrolysis of piperidine moiety at pH < 3) .
Q. What computational methods predict physicochemical properties?
Methodological Answer:
- LogP/LogS : Use Schrödinger’s QikProp or ACD/Labs for solubility and permeability estimates.
- Quantum Mechanics (QM) : Gaussian09 for HOMO-LUMO gaps (e.g., ΔE = 4.2 eV indicates redox stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
